
2,2-Bis(hydroxymethyl)propane-1,3-diol; 2-propenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentaerythritol triacrylate is an organic compound widely used in various industrial applications. It is a tri-functional acrylate ester derived from pentaerythritol, a polyol with four hydroxyl groups. This compound is known for its high reactivity and ability to form cross-linked polymers, making it valuable in the production of coatings, adhesives, and other polymeric materials .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pentaerythritol triacrylate is typically synthesized through the esterification of pentaerythritol with acrylic acid. The reaction involves mixing pentaerythritol, acrylic acid, a catalyst (such as sulfuric acid), a solvent, and a polymerization inhibitor in a reaction kettle. The mixture is heated to 70-90°C for 20-40 minutes, followed by further heating to 80-115°C for 3-5 hours to complete the reaction. The product is then purified through washing and filtration .
Industrial Production Methods
Industrial production of pentaerythritol triacrylate follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, with minimal by-products and waste. The use of advanced purification techniques, such as distillation and crystallization, helps achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
Pentaerythritol triacrylate undergoes various chemical reactions, including:
Polymerization: It readily polymerizes in the presence of initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN), forming cross-linked polymers.
Michael Addition: The acrylate groups can participate in Michael addition reactions with nucleophiles such as amines, leading to the formation of amine-functionalized polymers.
Common Reagents and Conditions
Oxidation: Pentaerythritol triacrylate can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions are less common but can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The acrylate groups can undergo substitution reactions with various nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions include cross-linked polymers, amine-functionalized polymers, and various substituted derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Pentaerythritol triacrylate has numerous applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of pentaerythritol triacrylate primarily involves its ability to undergo polymerization and cross-linking reactions. The acrylate groups in the molecule can react with various initiators and nucleophiles, leading to the formation of highly cross-linked polymer networks. These networks provide enhanced mechanical strength, chemical resistance, and thermal stability to the resulting materials .
Comparación Con Compuestos Similares
Similar Compounds
Pentaerythritol tetraacrylate: Similar to pentaerythritol triacrylate but with four acrylate groups, leading to even higher cross-link density.
Trimethylolpropane triacrylate: Another tri-functional acrylate ester used in similar applications but derived from trimethylolpropane.
1,6-Hexanediol diacrylate: A di-functional acrylate ester with lower cross-link density compared to pentaerythritol triacrylate.
Uniqueness
Pentaerythritol triacrylate is unique due to its balance of high reactivity, cross-linking ability, and versatility in various applications. Its tri-functional nature allows for the formation of robust polymer networks, making it suitable for a wide range of industrial and research applications .
Propiedades
Fórmula molecular |
C14H24O10 |
|---|---|
Peso molecular |
352.33 g/mol |
Nombre IUPAC |
2,2-bis(hydroxymethyl)propane-1,3-diol;prop-2-enoic acid |
InChI |
InChI=1S/C5H12O4.3C3H4O2/c6-1-5(2-7,3-8)4-9;3*1-2-3(4)5/h6-9H,1-4H2;3*2H,1H2,(H,4,5) |
Clave InChI |
KJSATFDGRLXLPP-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)O.C=CC(=O)O.C=CC(=O)O.C(C(CO)(CO)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


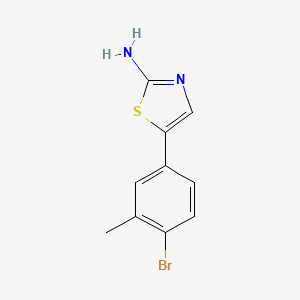
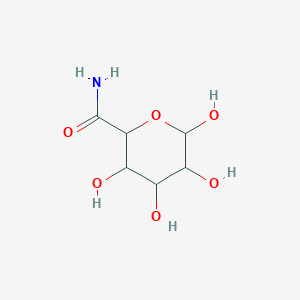
![8-(2,5-Dimethylphenyl)-8-azaspiro[4.4]nonane-7,9-dione](/img/structure/B14016209.png)
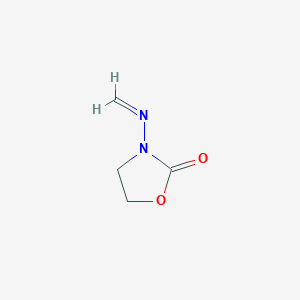
![1-ethyl-1-[(Z)-(5-nitrofuran-2-yl)methylideneamino]urea](/img/structure/B14016222.png)

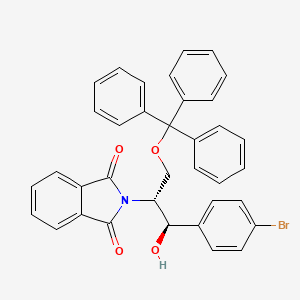
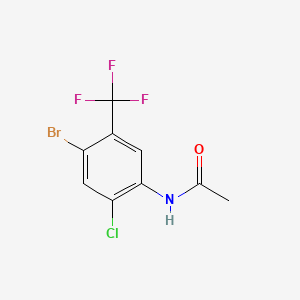
![8-chloro-4-oxo-5-[2-(4-phenylphenyl)ethyl]-1H-quinoline-3-carboxylic acid](/img/structure/B14016233.png)
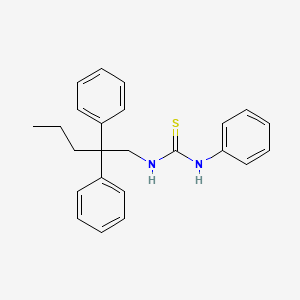



![Methyl 4-bromo-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B14016281.png)
